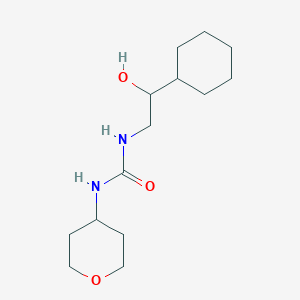
1-(2-cyclohexyl-2-hydroxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-cyclohexyl-2-hydroxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea, also known as CHEP, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields. CHEP has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Wissenschaftliche Forschungsanwendungen
Multicomponent Synthesis of Heterocycles
Urea derivatives have been utilized in the facile and eco-friendly synthesis of diverse and densely functionalized heterocycles, such as 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocycles, using an environmentally benign organo-catalyst approach. This method highlights the role of urea derivatives in promoting sustainable chemical reactions under mild conditions (Brahmachari & Banerjee, 2014).
Hydrogel Formation and Rheology Modulation
Research into urea derivatives also includes their ability to form hydrogels in acidic conditions, with the gel's properties being tunable based on the anion identity. This demonstrates the potential of urea derivatives in developing materials with specific mechanical and morphological characteristics, relevant in biomedical applications (Lloyd & Steed, 2011).
Acetylcholinesterase Inhibition
Urea derivatives, especially those incorporating flexible spacers, have been synthesized and evaluated for their potential as acetylcholinesterase inhibitors. This research indicates the possibility of urea derivatives being used in the development of treatments for diseases associated with cholinergic dysfunction, such as Alzheimer's disease (Vidaluc et al., 1995).
Antimicrobial and Anticancer Activities
Urea-based heterocycles have been synthesized and tested for their antimicrobial and anticancer properties. This suggests the applicability of urea derivatives in creating new therapeutic agents against various bacterial infections and cancers (El-Sawy et al., 2013).
Synthesis of Fluorinated Heterocycles
The condensation of selected 1,3-diketones with urea has been explored to produce fluorinated heterocycles, highlighting the role of urea derivatives in the synthesis of compounds with potential electronic, optical, and medicinal applications (Sloop et al., 2002).
Eigenschaften
IUPAC Name |
1-(2-cyclohexyl-2-hydroxyethyl)-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c17-13(11-4-2-1-3-5-11)10-15-14(18)16-12-6-8-19-9-7-12/h11-13,17H,1-10H2,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSQEWXBJNZHCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)NC2CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-cyclohexyl-2-hydroxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[1-[(3,5-Difluorophenyl)methylsulfonyl]piperidin-4-yl]methoxy]-3-methylpyridine](/img/structure/B2608159.png)
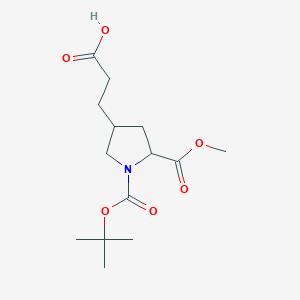
![Methyl 2-[(5-chloro-6-methyl-2-phenyl-4-pyrimidinyl)sulfanyl]acetate](/img/structure/B2608164.png)
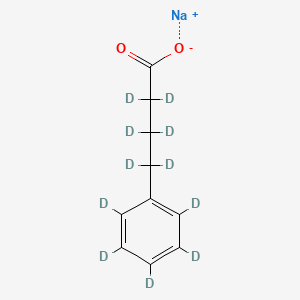
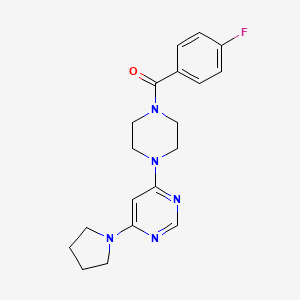
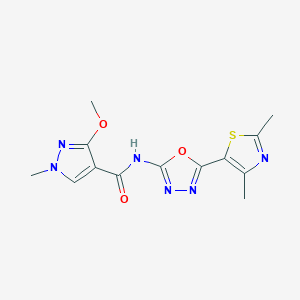
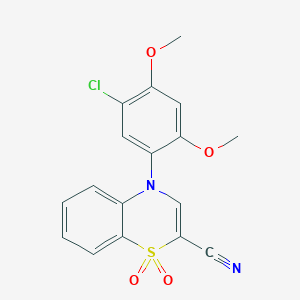

![2-Chloro-N-ethyl-N-[(4-fluorophenyl)-phenylmethyl]acetamide](/img/structure/B2608173.png)
![3-[4-amino-3-[(3-methylphenyl)methylsulfanyl]-5-oxo-1,2,4-triazin-6-yl]propanoic Acid](/img/structure/B2608174.png)
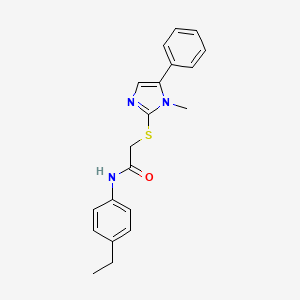

![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2608181.png)